Ethyl 4-azidobutanoate
Overview
Description
Ethyl 4-azidobutanoate is an organic compound with the molecular formula C6H11N3O2. It is also known as ethyl 4-azidobutyrate or 4-azidobutyric acid ethyl ester. This compound is characterized by the presence of an azido group (-N3) attached to a butanoate ester. This compound is commonly used as a building block in organic synthesis, particularly in click chemistry, due to its reactive azide group .
Mechanism of Action
Target of Action
Ethyl 4-azidobutanoate is a simple azide building block . It is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . .
Mode of Action
As an azide compound, it may participate in click chemistry reactions, specifically in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles . These reactions are often used in drug discovery and bioconjugation applications .
Preparation Methods
Ethyl 4-azidobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-bromobutyrate with sodium azide in dimethyl sulfoxide (DMSO) at 45°C for 24 hours. The reaction mixture is then cooled to room temperature, and water is added to precipitate the desired compound . This method is scalable and practical for laboratory synthesis.
In industrial production, similar methods are employed, but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 4-azidobutanoate undergoes various chemical reactions, primarily due to the presence of the azido group. Some common reactions include:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Cycloaddition Reactions: The azido group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a
Biological Activity
Ethyl 4-azidobutanoate, a compound with the chemical formula CHNO, is primarily recognized for its role as a reactive building block in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While it does not exhibit inherent biological activity, its applications in biochemical research and potential therapeutic uses warrant a detailed examination.
Structural Characteristics
This compound features an azide group (–N₃) and an ester group (–COOEt). The azide group is known for its high reactivity, allowing it to participate efficiently in click reactions. The ester group can undergo various transformations, making the compound versatile for further functionalization.
Chemical Structure:
- Molecular Formula: CHNO
- CAS Number: 51453-79-3
1. Click Chemistry
This compound is primarily utilized in click chemistry to form stable triazole rings through reactions with alkynes. This process is crucial for synthesizing complex biomolecules and polymers. The efficiency and specificity of CuAAC reactions make this compound valuable for:
- Bioconjugation : Attaching drugs or biomolecules to target molecules.
- Nanoparticle Functionalization : Enhancing the targeting capabilities of nanoparticles used in imaging and therapy.
2. Potential Radiotracer
Research indicates that this compound could be developed as a radiotracer for tumor imaging. When labeled with radioactive isotopes, it may selectively bind to tumor cells due to their elevated metabolic activity. This application is still under investigation and requires further validation through clinical studies .
Case Study 1: Nanoparticle Targeting
A study demonstrated the use of this compound in creating nanoparticles that specifically target cancer cells. By linking azido-bearing PEG polymers with alkyne-functionalized peptides, researchers achieved effective targeting of MDA-MB-435 cancer cells. The optimal conditions for these reactions were established as using 1 mM CuSO₄ and 5 mM sodium ascorbate, which yielded reliable conjugations without compromising peptide integrity .
Case Study 2: Hydrogel Applications
In another investigation, this compound was incorporated into photolabile hydrogels designed for controlled release of bioactive antibodies. These hydrogels demonstrated the ability to release encapsulated antibodies upon exposure to specific light wavelengths, showing promise for applications in therapeutic delivery systems .
Comparative Analysis of Related Compounds
The following table summarizes key characteristics of this compound compared to similar azide compounds:
Compound Name | Azide Group | Ester Group | Primary Application |
---|---|---|---|
This compound | Yes | Yes | Click chemistry, radiotracer potential |
Succinimidyl 4-Azidobutyrate | Yes | No | Bioconjugation |
Azidoacetate | Yes | Yes | Drug delivery systems |
Properties
IUPAC Name |
ethyl 4-azidobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495505 | |
Record name | Ethyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51453-79-3 | |
Record name | Ethyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and this compound did not undergo the same coupling reaction observed with benzylic azides.
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